molecular formula C7H2ClF2IO B1399715 2,4-Difluoro-5-iodobenzoyl chloride CAS No. 1131640-48-6

2,4-Difluoro-5-iodobenzoyl chloride

Cat. No.: B1399715
CAS No.: 1131640-48-6
M. Wt: 302.44 g/mol
InChI Key: OAWWBFPFJBPCTN-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-iodobenzoyl chloride is an organic compound with the molecular formula C7H2ClF2IO. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

2,4-Difluoro-5-iodobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-difluoro-5-iodobenzoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction is typically carried out in toluene at elevated temperatures (around 90°C) for a few hours. After the reaction is complete, the mixture is cooled, and the product is isolated by concentration under reduced pressure .

Chemical Reactions Analysis

2,4-Difluoro-5-iodobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form 2,4-difluoro-5-iodobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Mechanism of Action

The mechanism of action of 2,4-difluoro-5-iodobenzoyl chloride depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile, forming a new covalent bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through a palladium-catalyzed process, which involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

2,4-Difluoro-5-iodobenzoyl chloride can be compared with other halogenated benzoyl chlorides, such as:

These comparisons highlight the unique reactivity and applications of this compound due to the presence of both fluorine and iodine atoms on the benzene ring.

Properties

IUPAC Name

2,4-difluoro-5-iodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2IO/c8-7(12)3-1-6(11)5(10)2-4(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWWBFPFJBPCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 11 (74.0 g, 260 mmol) in toluene (370 mL) was added thionyl chloride (95 mL, 1300 mmol) in DMF (2.5 mL, 26 mmol) and the mixture was heated to reflux for 4 h. The mixture was cooled to approximately 60° C. and filtered to remove insoluble material. The filtrate was concentrated under reduced pressure and residual thionyl chloride was co-evaporated with toluene (2×120 mL) to give crude 12 which was used without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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